molecular formula C19H21ClN2O4S B5733082 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide

2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide

Cat. No. B5733082
M. Wt: 408.9 g/mol
InChI Key: LNFOBGQLBPQTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation and survival. This compound has also been found to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and suppress tumor growth in animal models. This compound has also been shown to reduce inflammation and autoimmune responses in animal models of rheumatoid arthritis and lupus. This compound has been found to have good oral bioavailability, with a half-life of around 7 hours in rats.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its high selectivity and potency, good oral bioavailability, and favorable pharmacokinetic profile. However, this compound has some limitations, including its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the development of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various cancers and autoimmune diseases. Another direction is the investigation of combination therapies with this compound and other targeted therapies or immunotherapies. Additionally, further studies are needed to explore the potential of this compound for the treatment of other diseases beyond cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions, including the condensation of 2-chlorobenzoyl chloride and 2-ethylphenylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2-chloro-N-(2-ethylphenyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models for the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been found to inhibit the growth and survival of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

properties

IUPAC Name

2-chloro-N-(2-ethylphenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-14-5-3-4-6-18(14)21-19(23)16-13-15(7-8-17(16)20)27(24,25)22-9-11-26-12-10-22/h3-8,13H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFOBGQLBPQTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.